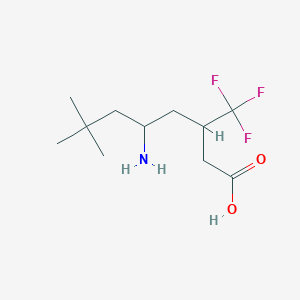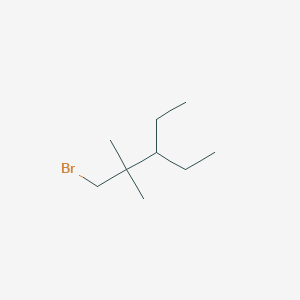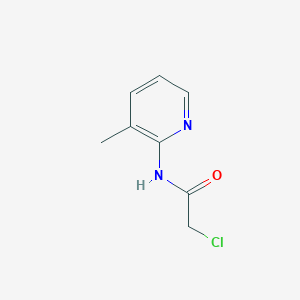![molecular formula C11H10Cl2OS B15260461 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B15260461.png)
2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 3,4-dichlorothiophenol with cyclopentanone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one can be compared with other similar compounds, such as:
2-[(3,4-Dichlorophenyl)sulfanyl]cyclohexan-1-one: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-ol: This compound has a hydroxyl group (-OH) instead of a carbonyl group (C=O) at the cyclopentane ring.
Properties
Molecular Formula |
C11H10Cl2OS |
|---|---|
Molecular Weight |
261.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H10Cl2OS/c12-8-5-4-7(6-9(8)13)15-11-3-1-2-10(11)14/h4-6,11H,1-3H2 |
InChI Key |
SVBQLXHOPGVSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Methyl-3-[(pentan-2-yl)amino]benzonitrile](/img/structure/B15260402.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15260404.png)
![1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15260408.png)




![1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B15260439.png)
![[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B15260445.png)
